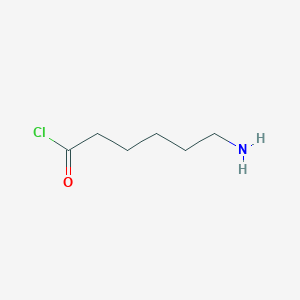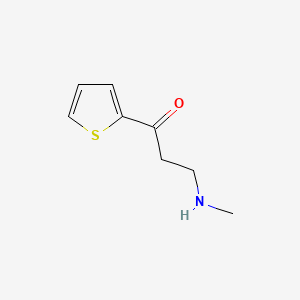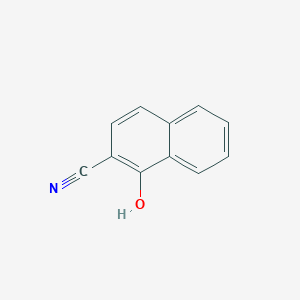
1-Hydroxynaphthalene-2-carbonitrile
概要
説明
1-Hydroxynaphthalene-2-carbonitrile is a chemical compound . It is also known as 2-Cyano-1-naphthol .
Synthesis Analysis
A series of 116 small-molecule 1-hydroxynaphthalene-2-carboxanilides was designed based on the fragment-based approach and was synthesized according to the microwave-assisted protocol . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Molecular Structure Analysis
The molecular structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide as a model compound was determined by single-crystal X-ray diffraction . The molecular structure of compound 11 consists of individual molecules which are stabilized by intramolecular O–H···O hydrogen bonds .Chemical Reactions Analysis
The mechanism has gone through a prominent reaction of the dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with Merrifield resin to generate polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate) .Physical And Chemical Properties Analysis
The physical properties of 1-Hydroxynaphthalene-2-carbonitrile include a melting point of 176-177 degrees Celsius. Its molecular weight is 169.18 .科学的研究の応用
Inhibitors Against C-Jun N-Terminal Kinases
1-Hydroxynaphthalene-2-carboxanilides, which can be derived from 1-Hydroxynaphthalene-2-carbonitrile, have been studied as potential inhibitors against C-Jun N-Terminal Kinases (JNKs). JNKs are proteins involved in signaling processes that can detect, integrate, and amplify various external signals that may cause alterations in gene expression, enzyme activities, and different cellular functions .
Anticancer Applications
The compound has been used in the development of anticancer agents. In one study, molecular docking protocol was performed to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates .
Anti-Invasive Agents
A series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, derived from 1-Hydroxynaphthalene-2-carbonitrile, were prepared and characterized as potential anti-invasive agents .
Antimicrobial Properties
The compound has been tested against the reference strain Staphylococcus aureus and three clinical isolates of methicillin-resistant S. aureus as well as against Mycobacterium tuberculosis and M. kansasii .
5. Inhibitory Profile of Photosynthetic Electron Transport The compound has been tested for its inhibitory profile of photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts .
Cell Death-Inducing Effects
Ring-substituted 1-hydroxynaphthalene-2-carboxanilides, derived from 1-Hydroxynaphthalene-2-carbonitrile, have been shown to have cell death-inducing effects in cancer cell lines .
作用機序
Target of Action
The primary target of 1-Hydroxynaphthalene-2-carbonitrile is the C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .
Mode of Action
1-Hydroxynaphthalene-2-carbonitrile interacts with JNKs, modulating their activity . This interaction can detect, integrate, and amplify various external signals that may cause alterations in gene expression, enzyme activities, and different cellular functions . The compound’s mode of action is believed to be through intercalation .
Biochemical Pathways
The JNK mediated pathways affected by 1-Hydroxynaphthalene-2-carbonitrile can influence cellular behavior like metabolism, proliferation, differentiation, and cell survival . These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression and enzyme activities .
Result of Action
The molecular and cellular effects of 1-Hydroxynaphthalene-2-carbonitrile’s action involve alterations in gene expression, enzyme activities, and various cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hydroxynaphthalene-2-carbonitrile. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), a group of chemicals produced from incomplete combustion of carbon-containing products, has been associated with depression . As 1-Hydroxynaphthalene-2-carbonitrile is a type of PAH, its action could potentially be influenced by such environmental factors .
Safety and Hazards
将来の方向性
In the future, molecular docking protocols could be used to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates . This could help in the development of novel and structurally diverse anticancer compounds that will be useful not only to treat cancer but also for the medication for other diseases caused by protein deregulation .
特性
IUPAC Name |
1-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUIBZLBWCUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501729 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxynaphthalene-2-carbonitrile | |
CAS RN |
67176-26-5 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

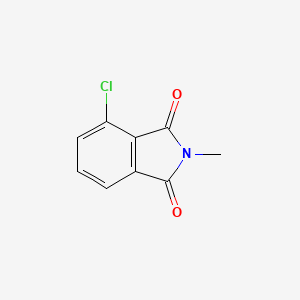
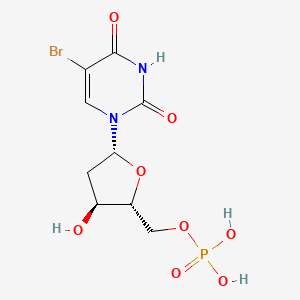
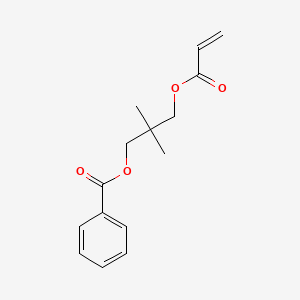
![4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B3055749.png)

